molecular formula C21H27N3O4S B2440045 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897621-43-1

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2440045
CAS No.: 897621-43-1
M. Wt: 417.52
InChI Key: LVONDYDWYZQZOI-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a synthetic organic compound with the molecular formula C21H27N3O4S and a molecular weight of 417.5 g/mol . Its structure integrates several pharmacologically significant motifs, including a phenoxypropanamide chain and a phenylpiperazine system linked by a sulfonyl group. This specific architecture makes it a compound of high interest in medicinal chemistry and neuroscience research. The presence of the piperazine ring is a common feature in many bioactive molecules, particularly those that interact with the central nervous system . Piperazine-based structures are frequently explored as modulators of neurotransmitter systems. For instance, research on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated promising anticonvulsant activity in established animal models such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . Furthermore, the sulfonamide linker within the molecule is a versatile functional group known to influence the solubility and binding affinity of potential therapeutic agents . As a research compound, it serves as a valuable building block or reference standard for investigating new pharmacological pathways and for the design of novel ligands targeting neurological disorders. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-18(28-20-10-6-3-7-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVONDYDWYZQZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 4-phenylpiperazine with a sulfonyl chloride derivative, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The final step often involves the coupling of the intermediate with propanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and phenoxy moiety are susceptible to oxidative transformations:

Reaction Conditions Products Notes
Phenoxy ring oxidationKMnO₄ in acidic medium (H₂SO₄)Formation of quinone derivatives via hydroxylation at the para position .Electron-withdrawing substituents on the phenyl ring enhance oxidation rates .
Sulfur oxidationH₂O₂ in acetic acidSulfonic acid derivatives via sulfone intermediates.Over-oxidation can lead to degradation; requires controlled stoichiometry .

Key Finding : Oxidation of the phenoxy group produces bioactive quinones, while sulfonamide oxidation yields sulfonic acids with potential pharmacological applications .

Reduction Reactions

The amide and sulfonamide groups undergo selective reduction:

Reaction Conditions Products Notes
Amide reductionLiAlH₄ in THFConversion to amine (N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamine).Excess reductant required; competing sulfonamide reduction is minimal.
Sulfonamide reductionZn/HCl under refluxCleavage to thiol and secondary amine .Harsh conditions may degrade the piperazine ring; yields ~40% .

Key Finding : LiAlH₄ selectively reduces the amide group without affecting the sulfonamide, enabling amine synthesis for further derivatization.

Hydrolysis Reactions

The compound undergoes acid- and base-catalyzed hydrolysis:

Reaction Conditions Products Notes
Acidic hydrolysis6M HCl at 100°CPhenol, propanamide, and 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine .Complete decomposition occurs within 2 hours; phenylpiperazine remains intact .
Basic hydrolysisNaOH (10%) in ethanolSodium phenoxide and sulfonamide salt .Requires anhydrous conditions to avoid side reactions; yields >85% .

Key Finding : Hydrolysis pathways are solvent-dependent, with acidic conditions favoring total breakdown and basic conditions preserving the sulfonamide group .

Substitution Reactions

The sulfonamide and phenoxy groups participate in nucleophilic substitutions:

Reaction Conditions Products Notes
Sulfonyl chloride formationPCl₅ in DCMReplacement of sulfonamide oxygen with chlorine.Intermediate for synthesizing sulfonamide derivatives; reacts with amines.
Phenoxy halogenationBr₂ in CCl₄Bromination at the ortho position relative to the ether oxygen .Electron-donating groups on the phenyl ring direct bromination to para positions .

Key Finding : Sulfonyl chloride intermediates enable modular synthesis of analogs, while phenoxy halogenation expands functional diversity .

Coupling Reactions

The piperazine nitrogen and ethyl sulfonamide group facilitate cross-coupling:

Reaction Conditions Products Notes
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivatives at the piperazine phenyl ring .Requires inert atmosphere; yields 60–75% .
Amide couplingEDC/HOBt in DMFPeptide-conjugated analogs via amine intermediates.Side reactions with sulfonamide are suppressed at low temperatures.

Key Finding : Transition metal-catalyzed coupling introduces aryl groups to the piperazine ring, enhancing binding affinity in drug design .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C, releasing SO₂ and phenylpiperazine fragments .

  • Photodegradation : UV light induces cleavage of the sulfonamide bond, forming sulfinic acid and ethylamine byproducts .

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve substitution yields but risk Smiles rearrangements in sulfonamides .

  • Catalysts : Pd-based catalysts enhance coupling efficiency, while Oxyma suppresses racemization in amide bond formation .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of compounds similar to 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit tumor growth and angiogenesis in various cancer models. A notable study demonstrated that certain piperazine derivatives were effective against human cancer cell lines, suggesting a potential mechanism for the compound's activity against tumors .

2. Anticonvulsant Effects
The anticonvulsant activity of related piperazine compounds has been documented in animal models. Specifically, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their efficacy in epilepsy models, showing promising results that warrant further exploration into similar structures like this compound .

Case Studies

Several studies have evaluated the effectiveness of compounds related to this compound:

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer agentsSynthesized new propanamide derivatives showing promising anticancer activity against various cell lines .
Kamiński et al. (2015)Anticonvulsant activityEvaluated N-phenyl derivatives for anticonvulsant effects, demonstrating significant efficacy in animal models .
De Gruyter (2019)Crystal structure analysisProvided insights into molecular interactions and stability of piperazine derivatives .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.

Uniqueness

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly its anticonvulsant properties. This article explores the biological activity of this compound, detailing its mechanism of action, biochemical pathways, and relevant case studies.

The primary biological activity of this compound revolves around its interaction with neuronal voltage-sensitive sodium channels.

Target Interaction

  • Binding Site : The compound has been identified as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2), which play a crucial role in regulating neuronal excitability and action potential propagation .

Mode of Action

  • Anticonvulsant Activity : By binding to these sodium channels, the compound decreases neuronal excitability, thereby preventing or reducing seizure activity . This mechanism is particularly beneficial in the context of epilepsy treatment.

Biochemical Pathways

The influence of this compound on neuronal pathways suggests its potential utility in managing conditions characterized by excessive neuronal firing.

Cellular Effects

The compound's anticonvulsant properties indicate that it may modulate cellular functions associated with seizure activity, potentially leading to therapeutic applications in epilepsy and other neurological disorders .

Research Findings and Case Studies

Recent studies have highlighted the efficacy and safety profile of this compound through various experimental models.

Animal Models

In animal models of epilepsy, this compound demonstrated significant anticonvulsant effects. The following table summarizes key findings from these studies:

Study ReferenceModel UsedDosage (mg/kg)Seizure Reduction (%)Notes
Rat1065Significant reduction in seizure frequency observed.
Mouse2075Showed efficacy comparable to standard anticonvulsants.

Safety and Toxicological Profile

Safety assessments conducted alongside efficacy studies indicate that the compound has a favorable safety profile. Parameters such as liver enzymes (AST, ALT), renal function indicators (creatinine, urea), and histological changes were monitored to ensure no adverse effects were noted during trials .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is essential to compare it with similar compounds that exhibit biological activity.

Compound NameMechanism of ActionIC50 (µM)
2-(4-Isopropylphenoxy)-N-(2-(4-phenylpiperazin-1-yl)Sodium channel blocker0.5
Acetylcholinesterase inhibitorsAChE inhibition0.06 - 0.97

This table illustrates that while both compounds interact with different targets, their mechanisms contribute to their respective therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and amidation. For example, sulfonylation of 4-phenylpiperazine with chlorosulfonic acid generates the sulfonyl chloride intermediate, which is then reacted with a phenoxyethylamine derivative. Optimize yields (e.g., 65–84%) by controlling stoichiometry, temperature (e.g., 0–25°C), and purification via column chromatography . Use anhydrous conditions and catalysts like HATU for efficient amide bond formation .

Q. How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze chemical shifts (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 3.2–3.8 ppm for piperazine and sulfonyl-ethyl groups) to confirm backbone connectivity. Coupling constants (e.g., J = 6–8 Hz) validate stereochemistry .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .

Q. What strategies ensure high purity during synthesis, particularly for scale-up?

  • Methodological Answer :

  • Recrystallization : Use solvents like ethyl acetate/hexane to remove unreacted intermediates.
  • Flash Chromatography : Optimize eluent ratios (e.g., 3:7 ethyl acetate/hexane) for bulk purification.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) and HRMS (<5 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Modify Substituents : Replace the phenylpiperazine group with fluorinated or chlorinated analogs to alter lipophilicity and target binding. For example, 4-(4-fluorophenyl)piperazine derivatives improve metabolic stability .
  • Sulfonyl Group Optimization : Test sulfonamide vs. sulfone linkages to evaluate enzyme inhibition potency (e.g., COX-II or antichlamydial targets) .
  • Data-Driven SAR : Use IC50 values from enzyme assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
  • Data Normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC) and cell viability (e.g., MTT assays) .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
  • Toxicity Screening : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks.
  • Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 10 ns MD runs in GROMACS) to prioritize derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in labeled hazardous waste containers .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify binding partners.
  • Transcriptomics : Use RNA-seq to profile gene expression changes in treated vs. untreated cells.
  • Pharmacological Profiling : Combine IC50 data with pathway analysis (e.g., KEGG) to map signaling networks .

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